molecular formula C9H13NO3S B13643306 3-Phenoxypropane-1-sulfonamide

3-Phenoxypropane-1-sulfonamide

Katalognummer: B13643306
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: ZFJDQEQBEQPYJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenoxypropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenoxypropane moiety. This compound is part of the sulfonamide family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxypropane-1-sulfonamide typically involves the reaction of phenoxypropane with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, forming the sulfonamide bond . The general reaction can be represented as follows:

Phenoxypropane+Sulfonyl ChlorideThis compound\text{Phenoxypropane} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} Phenoxypropane+Sulfonyl Chloride→this compound

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenoxypropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Phenoxypropane-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenoxypropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenoxypropane-1-sulfonamide is unique due to its specific structure, which combines a phenoxypropane moiety with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Eigenschaften

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

3-phenoxypropane-1-sulfonamide

InChI

InChI=1S/C9H13NO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)

InChI-Schlüssel

ZFJDQEQBEQPYJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.